molecular formula C15H6Cl2F3NO2 B2970779 8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one CAS No. 2058453-26-0

8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one

Cat. No. B2970779
CAS RN: 2058453-26-0
M. Wt: 360.11
InChI Key: SZICLJLYZAZFES-UHFFFAOYSA-N
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Description

The compound appears to contain a chromen-2-one group, a common structure in many organic compounds, particularly in bioactive molecules . It also contains a pyridine ring, which is a basic heterocyclic compound that consists of a six-membered ring with five carbon atoms and one nitrogen atom . The presence of chloro and trifluoromethyl groups suggests that the compound might have interesting reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one and pyridine rings, along with the attached chloro and trifluoromethyl groups . These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the chloro and trifluoromethyl groups could influence its polarity, solubility, and stability .

Scientific Research Applications

Synthesis Methodologies

Researchers have developed various synthesis methodologies for compounds structurally related to "8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one," focusing on efficient and diastereoselective synthesis processes. For instance, highly diastereoselective 1,3-dipolar cycloaddition reactions involving nonstabilized azomethine ylides and 3-nitro-2-trihalomethyl-2H-chromenes have been explored to synthesize 1-benzopyrano[3,4-c]pyrrolidines, showcasing the versatility of these compounds in organic synthesis (Korotaev et al., 2013).

Molecular Structure Analysis

The crystal and molecular structures of chromene derivatives have been extensively studied, revealing insights into their chemical behavior and potential applications. For example, the analysis of the supramolecular structure of certain chromene derivatives has been conducted using X-ray diffraction, NMR spectroscopy, and other techniques to understand their molecular conformations and interactions (Padilla-Martínez et al., 2011).

Antimicrobial and Anticancer Evaluation

Some chromene derivatives have been evaluated for their antimicrobial and anticancer activities, indicating their potential utility in developing new therapeutic agents. A study on the utility of certain chromene derivatives for constructing novel heterocyclic systems highlighted their antimicrobial and anticancer activities, suggesting the potential for these compounds in drug development (Ibrahim et al., 2022).

Future Directions

The future directions for research on this compound would likely involve further studies to elucidate its properties, reactivity, and potential applications . This could include studies to determine its synthesis, mechanism of action, and safety profile .

properties

IUPAC Name

8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl2F3NO2/c16-10-3-1-2-7-4-9(14(22)23-13(7)10)12-11(17)5-8(6-21-12)15(18,19)20/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZICLJLYZAZFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=O)C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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